Product packaging for Methyl 4-(undecyloxy)benzoate(Cat. No.:CAS No. 62443-11-2)

Methyl 4-(undecyloxy)benzoate

Cat. No.: B13802801
CAS No.: 62443-11-2
M. Wt: 306.4 g/mol
InChI Key: SZKFYRVEZVLGGX-UHFFFAOYSA-N
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Description

Methyl 4-(Undecyloxy)benzoate (CAS 62443-11-2) is a benzoic acid ester derivative supplied as a high-purity compound for advanced materials science research. With a molecular formula of C 19 H 30 O 3 and a molecular weight of 306.44 g/mol , this chemical serves as a valuable building block and intermediate in the design and synthesis of thermotropic liquid crystalline systems . Researchers utilize this compound and its derivatives in the preparation of multi-component liquid crystal mixtures, which are critical for tuning material properties such as phase transition temperature and mesophase stability for applications in display devices and sensors . The undecyloxy chain contributes to the molecular anisotropy and self-assembly processes essential for mesophase formation. The compound's structural features make it a subject of interest in spectroscopic studies, including Raman spectroscopy, and computational studies using Density Functional Theory (DFT) to understand molecular interactions and alignment at the phase transition . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O3 B13802801 Methyl 4-(undecyloxy)benzoate CAS No. 62443-11-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62443-11-2

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

methyl 4-undecoxybenzoate

InChI

InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21-2/h12-15H,3-11,16H2,1-2H3

InChI Key

SZKFYRVEZVLGGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methyl 4 Undecyloxy Benzoate

Established Synthetic Routes to Methyl 4-(undecyloxy)benzoate

The synthesis of this compound can be primarily achieved through two main approaches: the esterification of 4-(undecyloxy)benzoic acid and alternative synthetic strategies.

Esterification Reactions Employing 4-(Undecyloxy)benzoic Acid Precursors

The most direct method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, 4-(undecyloxy)benzoic acid. This reaction typically involves the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. The general mechanism for this Fischer esterification involves the protonation of the carbonyl group of the carboxylic acid, followed by a nucleophilic attack from the methanol. uomustansiriyah.edu.iq

The precursor, 4-(undecyloxy)benzoic acid, is itself synthesized via a Williamson ether synthesis. This involves the reaction of methyl p-hydroxybenzoate with an undecyl halide, such as 1-bromoundecane, in the presence of a base like potassium carbonate. doi.orgrdd.edu.iq Subsequent hydrolysis of the resulting methyl ester yields 4-(undecyloxy)benzoic acid. rdd.edu.iqscielo.br A study reported a yield of 87% for the synthesis of 4-(undecyloxy)benzoic acid. rdd.edu.iq

Table 1: Synthesis of 4-(undecyloxy)benzoic acid

ReactantsReagentsProductYieldReference
p-Hydroxybenzoic acid, Alkyl bromidePotassium carbonate4-(alkoxy)benzoic acids69-87% rdd.edu.iq
Methyl p-hydroxybenzoate, 11-bromo-1-undecanolPotassium carbonate, Acetonitrile4-(11-hydroxy-undecyloxy)benzoic acidNot specified scielo.br

Alternative Synthetic Pathways and Yield Optimization Strategies

An alternative pathway for the synthesis of this compound involves the direct etherification of methyl 4-hydroxybenzoate (B8730719) with an undecyl halide. For instance, methyl 4-hydroxybenzoate can be reacted with 11-bromo-1-undecene (B109033) in the presence of potassium carbonate and potassium iodide in butanone to produce methyl 4-(undec-10-enyloxy)benzoate. rsc.org This method bypasses the need for the isolation and subsequent esterification of the benzoic acid intermediate.

Transesterification is another viable method. This process involves the reaction of a different ester of 4-(undecyloxy)benzoic acid with methanol in the presence of a catalyst, such as sodium methylate. google.com This can be an effective strategy if a different alkyl ester is more readily available.

To optimize yields, reaction conditions can be manipulated. In esterification reactions, using a large excess of methanol can shift the equilibrium towards the product side, increasing the yield. uomustansiriyah.edu.iq In Williamson ether synthesis, the choice of solvent and base can significantly impact the reaction rate and yield. For example, the use of potassium carbonate supported on alumina (B75360) has been shown to catalyze etherification with high yields in shorter reaction times compared to traditional methods.

Derivatization and Functionalization Strategies

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the terminal alkyl chain, the benzoate (B1203000) ester group, or can involve the synthesis of related homologous and analogous compounds.

Modifications of the Terminal Alkyl Chain

The undecyl chain of this compound provides a versatile scaffold for introducing various functional groups.

Introduction of Unsaturation: The synthesis of analogs with terminal unsaturation, such as methyl 4-(undec-10-enyloxy)benzoate, has been reported. rsc.org This terminal double bond can then serve as a handle for further chemical transformations, such as hydrosilylation. For example, reaction with pentamethyldisiloxane (B44630) in the presence of Karstedt's catalyst can introduce a disiloxanyl group at the end of the alkyl chain. rsc.org

Introduction of Other Functional Groups: The terminal position of the alkyl chain can be functionalized with other groups. For example, a terminal alkene can be converted to a thiol via a radical addition reaction with triphenylsilanethiol (B78806) followed by cleavage of the silyl (B83357) protecting group. rsc.org

Borylation: Undirected borylation reactions can be used to functionalize strong alkyl C-H bonds, including those at the terminal methyl group. nih.gov This introduces a boronate ester group, which can then be further derivatized through various cross-coupling reactions. nih.gov

Transformations at the Benzoate Ester Group

The benzoate ester group is another key site for derivatization.

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid, 4-(undecyloxy)benzoic acid, under basic conditions. scielo.br This carboxylic acid can then be used to form other esters or amides.

Reduction: The ester group can be reduced to an alcohol. For example, lithium aluminium hydride (LiAlH₄) can reduce the ester to the corresponding benzyl (B1604629) alcohol. libretexts.org Using a milder reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures can selectively reduce the ester to an aldehyde. libretexts.org

Transesterification: As mentioned earlier, the methyl ester can be converted to other esters via transesterification with different alcohols in the presence of an acid or base catalyst. google.comlibretexts.org

Reaction with Organometallic Reagents: Grignard reagents can react with the ester to form tertiary alcohols. The reaction proceeds through a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. libretexts.org

Synthesis of Related Homologous and Analogous Compounds

The synthetic methodologies used for this compound can be readily adapted to produce a series of homologous and analogous compounds.

Homologous Series: By using different alkyl halides in the initial Williamson ether synthesis, a homologous series of methyl 4-(alkoxy)benzoates can be prepared. For example, the synthesis of methyl 4-(dodecyloxy)benzoate has been reported. sigmaaldrich.com Studies on homologous series of related compounds, such as 4-cyanophenyl-3-methyl-4-(4-n-alkylbenzoyloxy) benzoates, have shown that the physical properties, like mesomorphic behavior, can be systematically tuned by varying the alkyl chain length. consensus.apptandfonline.com

Analogous Compounds: The core aromatic structure can also be modified. For instance, using biphenyl (B1667301) or other aromatic systems instead of a single benzene (B151609) ring can lead to the synthesis of analogous compounds with different electronic and structural properties. The synthesis of compounds like 4′-(undecyloxy)-[1,1′-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoate demonstrates the modularity of these synthetic approaches. researchgate.net

Catalytic Approaches in the Synthesis and Derivatization

Catalysis plays a pivotal role in the efficient synthesis and subsequent transformation of this compound. Both homogeneous and heterogeneous catalytic systems offer distinct advantages in terms of reaction rates, selectivity, and process sustainability. The synthesis of the target molecule typically involves two primary transformations: an etherification to form the undecyloxy group and an esterification to create the methyl ester. The most common route involves the Williamson ether synthesis between a salt of methyl 4-hydroxybenzoate and an undecyl halide, or a two-step process starting with the etherification of 4-hydroxybenzoic acid followed by the esterification of the resulting 4-(undecyloxy)benzoic acid with methanol. masterorganicchemistry.comrdd.edu.iq The latter step is a prime candidate for catalytic enhancement.

The esterification of a carboxylic acid with an alcohol is a reversible reaction that is often slow and requires a catalyst to achieve reasonable yields in a practical timeframe. ceon.rs Homogeneous acid catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for producing esters like this compound from its corresponding carboxylic acid and methanol. researchgate.net This process is a classic example of a Fischer-Speier esterification. patsnap.comlibretexts.org

Strong Brønsted acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (PTSA) are the most widely used homogeneous catalysts for this transformation. researchgate.netdergipark.org.tr The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol). libretexts.org The primary drawback of these catalysts is the difficulty in their separation from the reaction mixture, potential for corrosion, and the generation of acidic waste streams. dergipark.org.tr

Research on the esterification of benzoic acid and its derivatives provides a model for the synthesis of this compound. Studies have compared various homogeneous catalysts to optimize reaction conditions. For instance, deep eutectic solvents (DES) have emerged as effective and "greener" homogeneous catalysts. In a comparative study on the esterification of benzoic acid, a DES composed of p-toluenesulfonic acid and benzyltriethylammonium chloride demonstrated significantly higher catalytic activity than both a conventional ion-exchange resin and an ionic liquid. dergipark.org.tr

Table 1: Comparison of Homogeneous Catalysts for the Esterification of Benzoic Acid with Ethanol (B145695) (Model System)

CatalystTemperature (°C)Benzoic Acid Conversion (%)Source
Deep Eutectic Solvent (DES)5552.7 dergipark.org.tr
Deep Eutectic Solvent (DES)6564.0 dergipark.org.tr
Deep Eutectic Solvent (DES)7588.4 dergipark.org.tr
Ionic Liquid5518.9 dergipark.org.tr
Ionic Liquid6519.6 dergipark.org.tr
This table presents data for the esterification of benzoic acid with ethanol as a representative model for the synthesis of alkyl benzoates using homogeneous catalysts.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation, reusability, and often higher selectivity. escholarship.orgrsc.org These catalysts are crucial for performing selective chemical transformations on a molecule like this compound after its initial synthesis. Such transformations can modify the molecule's properties for specific applications.

One important selective transformation is the amidation of the ester functional group. While homogeneous methods exist, heterogeneous catalysts provide a more sustainable alternative. Niobium pentoxide (Nb₂O₅) has been identified as a highly effective and reusable heterogeneous catalyst for the direct amidation of esters, including methyl benzoate, with various amines under solvent-free conditions. researchgate.net This suggests a viable pathway for converting this compound into the corresponding N-substituted amides, which are valuable intermediates in organic synthesis. The Lewis acidic sites on the Nb₂O₅ surface are believed to activate the ester's carbonyl group, facilitating the nucleophilic attack by the amine. researchgate.net

Other potential selective transformations using heterogeneous catalysts include:

Selective Oxidation: Iron-based heterogeneous catalysts have been developed for the selective oxidation of alkyl chains or benzyl alcohols. mdpi.com A suitably designed catalyst could potentially target the undecyl chain or other parts of the molecule.

Selective Hydrogenation: Ligand-modified palladium catalysts have shown high selectivity in the hydrogenation of specific functional groups. nih.gov This could be applied, for example, to selectively reduce the aromatic ring of this compound while leaving the ester and ether groups intact.

Table 2: Heterogeneously Catalyzed Amidation of Methyl Benzoate with n-Octylamine (Model System)

Catalyst (5 mol%)Temperature (°C)Time (h)Yield (%)Source
Nb₂O₅1802492 researchgate.net
ZrO₂1802420 researchgate.net
TiO₂1802414 researchgate.net
Al₂O₃18024<5 researchgate.net
None18024<1 researchgate.net
This table showcases the superior performance of Nb₂O₅ in the amidation of methyl benzoate, a model reaction for the selective transformation of this compound.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of this compound can be made more environmentally benign by incorporating these principles.

Catalysis: The use of catalysts, both homogeneous and heterogeneous, is a cornerstone of green chemistry as it avoids the use of stoichiometric reagents that are consumed in the reaction. Heterogeneous catalysts are particularly favored because they can be easily recovered and reused, minimizing waste and simplifying product purification. dergipark.org.trrsc.org Solid acid catalysts, such as sulfonated biochar or metal-organic frameworks (MOFs), are being explored as recyclable alternatives to mineral acids for esterification. rsc.orgmdpi.commdpi.com

Solvent-Free and Alternative Solvents: A significant green improvement is the reduction or elimination of volatile organic solvents. The amidation of methyl benzoate using Nb₂O₅, for example, can be performed under solvent-free conditions. researchgate.net When solvents are necessary, greener alternatives like water, supercritical fluids, or ionic liquids are preferred. rasayanjournal.co.inmdpi.com Some esterification reactions have been successfully performed in water using specially designed catalysts. researchgate.net

Energy Efficiency: Alternative energy sources can make syntheses more efficient. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and sometimes improve yields for reactions like esterification. researchgate.netajrconline.org This reduction in reaction time translates to significant energy savings compared to conventional heating methods.

By integrating recyclable heterogeneous catalysts, minimizing solvent use, and employing energy-efficient methods like microwave irradiation, the synthesis and derivatization of this compound can be aligned more closely with the principles of sustainable chemical manufacturing.

Advanced Structural Elucidation and Conformational Analysis

Crystallographic Investigations of Methyl 4-(undecyloxy)benzoate

Crystallographic studies are fundamental to revealing the precise molecular geometry and the supramolecular architecture of crystalline solids.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of molecules in their crystalline state. rsc.org For this compound, this technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

Table 1: Expected Crystallographic Parameters for this compound (Inferred from Analogous Structures)

Parameter Expected Value/Observation Rationale/Reference
Crystal System Monoclinic or Triclinic Common for organic molecules of this type. nih.govresearchgate.net
Space Group P2₁/c or P-1 Frequently observed for centrosymmetric packing.
Molecular Conformation Largely planar benzoate (B1203000) core Maximizes π-conjugation.
Undecyl Chain Extended all-trans conformation Energetically most favorable state.
C=O Bond Length ~1.20 - 1.22 Å Typical for an ester carbonyl group.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form exhibiting different physical properties. gexinonline.comsemanticscholar.org This phenomenon can arise from variations in molecular conformation (conformational polymorphism) or differences in the three-dimensional arrangement of molecules (packing polymorphism). semanticscholar.org

For this compound, the flexible undecyloxy chain and the potential for different orientations of the ester group can give rise to multiple conformers that may stabilize in different crystal lattices. The crystal packing is dominated by van der Waals forces from the long alkyl chains and dipole-dipole interactions from the ester groups. A common packing motif for such long-chain compounds involves the segregation of molecules into layers, with the aromatic cores forming one sublayer and the aliphatic chains interdigitating in another. researchgate.net This layered arrangement is a hallmark of smectic liquid crystals, and its presence in the solid state often precedes the formation of such mesophases upon heating. researchgate.net The efficiency of the crystal packing can vary between polymorphs, leading to differences in density and thermodynamic stability. nih.govgexinonline.com

While lacking strong hydrogen bond donors like -OH or -NH groups, the crystal structure of this compound is stabilized by a network of weaker intermolecular interactions. nih.gov The primary interactions are:

C-H···O Hydrogen Bonds: The carbonyl oxygen of the ester group and the ether oxygen are effective hydrogen bond acceptors. They can form multiple weak C-H···O hydrogen bonds with hydrogen atoms from the aromatic ring and the undecyl chain of neighboring molecules. nih.gov These interactions, though individually weak, collectively contribute significantly to the cohesion of the crystal lattice.

Van der Waals Forces: The long undecyloxy tail is the primary source of London dispersion forces. The interdigitation of these alkyl chains between adjacent molecules creates a significant attractive force that stabilizes the crystal packing. libretexts.org

Dipole-Dipole Interactions: The polar ester group creates a molecular dipole, leading to dipole-dipole interactions that help organize the molecules in a head-to-tail or antiparallel arrangement to neutralize the net dipole moment within the unit cell.

These non-covalent interactions dictate the specific packing architecture and are crucial in determining the material's melting point and phase behavior. libretexts.org

Table 2: Key Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Significance
C-H···O Hydrogen Bond Aromatic C-H, Alkyl C-H Carbonyl Oxygen (C=O), Ether Oxygen (-O-) Directs molecular alignment and contributes to lattice energy. nih.gov
Van der Waals Forces Undecyl Chain (C₁₁H₂₃) Undecyl Chain of adjacent molecule Primary stabilizing force, promotes layered packing. libretexts.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the local chemical environment, molecular vibrations, and dynamic processes within the solid state.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for probing the structure and dynamics of materials at an atomic level. mst.edu Unlike solution NMR, ssNMR spectra are influenced by anisotropic interactions that are averaged out in liquids. By using techniques like Magic Angle Spinning (MAS), high-resolution spectra can be obtained from solid samples, providing distinct signals for chemically inequivalent nuclei (e.g., ¹³C) in the crystal. mst.edu

For this compound, ¹³C ssNMR can be used to study its phase behavior. The existence of multiple peaks for a single carbon site in a ¹³C MAS spectrum is a clear indicator of polymorphism, where crystallographically inequivalent molecules exist in the unit cell. researchgate.net Furthermore, changes in chemical shifts and peak line widths as a function of temperature can signal the onset of a phase transition. As the material transitions from a crystalline solid to a more mobile liquid crystalline phase or an isotropic liquid, the ssNMR peaks will narrow due to increased molecular motion. This allows for the precise determination of phase transition temperatures and provides insight into the nature of molecular mobility in each phase.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. mt.com Since these vibrational frequencies are highly sensitive to molecular conformation and intermolecular interactions, the resulting spectra serve as a "fingerprint" for a specific solid-state form. nih.govamericanpharmaceuticalreview.com

For this compound, specific regions of the vibrational spectrum are particularly informative:

Carbonyl Stretching (νC=O): The C=O stretching band in the IR and Raman spectra (typically ~1710-1730 cm⁻¹) is sensitive to the local environment. Changes in the strength of C-H···O hydrogen bonding during a phase transition will cause this peak to shift in position. researchgate.net

Phenyl Ring Modes: The C-C stretching vibrations of the benzene (B151609) ring (~1600 cm⁻¹ and ~1500 cm⁻¹) are useful probes. Changes in the planarity or packing of the aromatic cores are reflected in the position and intensity of these bands. researchgate.net

Alkyl Chain Modes: The CH₂ rocking and wagging modes of the undecyl chain in the FT-IR spectrum, and C-C skeletal modes in the Raman spectrum, are sensitive to the chain's conformational order. In a highly ordered crystalline phase, these modes appear as sharp, distinct peaks. Upon melting or transitioning to a liquid crystalline phase, the introduction of gauche defects leads to peak broadening, indicating increased conformational disorder. researchgate.net

By monitoring these spectral fingerprints as a function of temperature, both FT-IR and Raman spectroscopy can be used to identify solid-solid phase transitions and characterize the conformational changes that occur as this compound moves into its liquid crystalline state. researchgate.netresearchgate.net

Table 3: Characteristic Vibrational Modes for Conformational Analysis of this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Technique Information Provided
C-H Stretching (Aromatic & Aliphatic) 2850 - 3100 FT-IR, Raman General structural integrity.
C=O Stretching 1710 - 1730 FT-IR, Raman Strength of intermolecular hydrogen bonding. researchgate.net
C=C Stretching (Phenyl Ring) ~1600, ~1500 Raman, FT-IR Aromatic core packing and planarity. researchgate.net
C-O Stretching (Ester & Ether) 1100 - 1300 FT-IR Conformation of the ester and ether linkages.

Mass Spectrometry for Structural Confirmation and Mechanistic Insights

Mass spectrometry serves as a critical analytical technique for the structural confirmation of this compound. When subjected to electron impact (EI) ionization, the molecule is expected to undergo predictable fragmentation pathways, providing a characteristic mass spectrum that confirms its molecular weight and structural features. The molecular ion peak (M⁺) for this compound (C19H30O3) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of esters, particularly benzoates, often involves cleavages at the bonds adjacent to the carbonyl group. libretexts.org For this compound, two primary initial fragmentation routes are anticipated:

Loss of the methoxy (B1213986) group (-OCH3): Cleavage of the C(O)-OCH3 bond would result in the loss of a methoxy radical (•OCH3, 31 Da), leading to the formation of a 4-(undecyloxy)benzoyl cation.

Loss of the undecyloxy group (-OC11H23): Cleavage of the ether linkage at the aromatic ring would lead to the loss of an undecyloxy radical (•OC11H23, 187 Da).

Furthermore, the long undecyl chain is susceptible to characteristic fragmentation patterns. The most significant of these is the McLafferty rearrangement, a hallmark of long-chain esters, ethers, and ketones. This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the alpha-beta carbon-carbon bond, resulting in the elimination of a neutral alkene molecule (in this case, undecene, C11H22, 154 Da) and the formation of a charged enol.

Fragmentation within the long alkyl chain itself can also occur, leading to a series of peaks separated by 14 Da, corresponding to the sequential loss of CH2 groups. libretexts.org Analysis by gas chromatography-mass spectrometry (GC-MS) is a standard method for identifying and quantifying long-chain alkylbenzenes and related compounds in various matrices. usgs.govnih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Predicted Fragment (m/z) Proposed Ion Structure/Origin Notes
306[M]⁺Molecular ion
275[M - OCH3]⁺Loss of the methoxy group
151[M - C11H23O]⁺Cleavage of the undecyloxy group, forming the methyl 4-hydroxybenzoate (B8730719) cation
135[C8H7O2]⁺Resulting from McLafferty rearrangement and subsequent loss of a methyl group
121[C7H5O2]⁺Benzoyl cation with a hydroxyl group, a common fragment in benzoates

Computational Chemistry and Molecular Modeling Studies

Computational methods provide deep insights into the molecular properties of this compound, complementing experimental data by exploring its electronic structure, dynamic behavior, and predictive properties.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

While specific Density Functional Theory (DFT) studies on this compound are not prominent in published literature, the methodology is extensively applied to structurally similar compounds like other alkyl benzoates and liquid crystals containing alkoxybenzoate moieties. arxiv.orgresearchgate.netresearchgate.net These studies demonstrate the power of DFT in elucidating molecular characteristics.

A typical DFT analysis of this compound, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would yield several key pieces of information: arxiv.org

Optimized Molecular Geometry: Calculation of the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles. This would reveal the spatial arrangement of the undecyloxy chain relative to the benzoate core.

Electronic Properties: Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra. researchgate.net These calculated spectra can be compared with experimental data to confirm the structure and assign specific vibrational modes to different functional groups within the molecule. researchgate.netresearchgate.net

Thermodynamic Properties: Calculation of thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity at different temperatures. arxiv.org

Quantum chemical methods like G3MP2 and G4 have been successfully used to validate experimental enthalpies of formation for related alkyl hydroxybenzoates, showing excellent agreement between theoretical and experimental results. researchgate.netresearchgate.net

Table 2: Properties of this compound Amenable to DFT Calculation

Calculable Property Significance Relevant Literature Context
Optimized 3D StructureProvides fundamental geometric parameters (bond lengths, angles).Essential for understanding steric effects and conformational preferences. arxiv.org
HOMO/LUMO EnergiesDetermines electronic excitation properties and reactivity.Used to analyze charge transfer and molecular stability. arxiv.orgresearchgate.net
Vibrational Spectra (IR/Raman)Allows for assignment of experimental spectral bands to specific molecular motions.A standard method for structural confirmation in related systems. researchgate.netresearchgate.net
Dipole Moment & PolarizabilityQuantifies molecular polarity and its response to an electric field.Important for predicting intermolecular interactions and solubility. researchgate.net
Enthalpy of FormationA key thermodynamic value for assessing molecular stability.Successfully calculated for similar benzoate esters. researchgate.netrsc.org

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

The significant conformational flexibility of the long undecyloxy chain in this compound makes Molecular Dynamics (MD) simulations an ideal tool for exploring its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of conformational space.

For this compound, MD simulations could be employed to:

Explore the Conformational Landscape: The undecyloxy chain can adopt numerous conformations, from fully extended (all-trans) to various folded or bent states. MD simulations can map these different conformations and determine their relative stabilities and the energy barriers between them.

Analyze Solvation Effects: By simulating the molecule in different solvents, one can study how intermolecular interactions with the solvent affect its preferred conformation and aggregation behavior.

Investigate Mesophase Behavior: Many long-chain benzoate derivatives exhibit liquid crystalline properties. researchgate.netresearchgate.net MD simulations are instrumental in studying the molecular organization and dynamics that lead to the formation of mesophases, such as nematic or smectic phases. researchgate.net

Understand Intermolecular Interactions: Simulations of multiple this compound molecules can reveal how they pack together in a condensed phase, highlighting the roles of van der Waals forces and potential weak hydrogen bonds in their self-assembly.

Studies on related molecules have used MD simulations to understand phase transitions and the molecular dynamics of liquid crystalline systems. researchgate.netresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling establishes mathematical correlations between the chemical structure of molecules and their physicochemical properties. While no specific QSPR models for this compound were found, the principles of QSPR can be applied to predict its properties based on its structural features.

A QSPR model for a series of alkyl p-alkoxybenzoates, including this compound, would involve:

Descriptor Calculation: Quantifying the molecular structure using various numerical descriptors. For this molecule, key descriptors would include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create a mathematical equation linking the descriptors to a specific property (e.g., boiling point, solubility, chromatographic retention time).

Prediction: Using the established model to predict the properties of new or untested compounds.

Structure-property relationship analyses have been successfully applied to homologous series of alkyl hydroxybenzoates to correlate structure with thermodynamic properties like enthalpies of vaporization. researchgate.net Furthermore, structure-activity relationship studies, a biological application of QSPR, have shown that the C8 to C11 alkyl chain length in aliphatic compounds is critical for nematicidal activity, a finding of potential relevance for this compound with its C11 chain. researchgate.net

Table 3: Hypothetical QSPR Model Components for this compound

Component Description Example for this compound
Dependent Variable (Property) The physicochemical or biological property to be predicted.Boiling Point, LogP, Nematicidal Activity. researchgate.net
Independent Variables (Descriptors) Numerical values that encode the molecular structure.Molecular Weight, Number of Carbon Atoms, Polar Surface Area, Dipole Moment.
Mathematical Model The equation correlating descriptors to the property.Property = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Self Assembly and Supramolecular Chemistry of Methyl 4 Undecyloxy Benzoate and Its Derivatives

Formation of Self-Assembled Structures in Solution

In solution, the hydrophobic and hydrophilic portions of amphiphilic molecules like methyl 4-(undecyloxy)benzoate drive their aggregation into various structures to minimize unfavorable interactions with the solvent.

Micellar and Vesicular Aggregation Phenomena

The balance between the hydrophobic undecyloxy tail and the hydrophilic methyl benzoate (B1203000) headgroup in this compound and its derivatives can lead to the formation of micelles or vesicles in aqueous solutions. pku.edu.cnrug.nl Micelles are typically spherical aggregates where the hydrophobic tails are sequestered in the core, away from the aqueous environment, while the hydrophilic heads form the outer shell. Vesicles are more complex, bilayer structures enclosing an aqueous core.

The specific type of aggregate formed depends on factors such as the molecular architecture of the surfactant, concentration, temperature, and the presence of additives like salts. For instance, studies on similar amphiphilic compounds have shown that changes in the headgroup or the addition of certain counterions can induce a transition from micelles to vesicles. pku.edu.cn The aggregation behavior is driven by the tendency to minimize the exposure of the hydrophobic alkyl chains to water, a phenomenon known as the hydrophobic effect.

Derivatives of this compound, such as those where the methyl ester is replaced by a more hydrophilic group or where the alkyl chain length is varied, can exhibit different aggregation behaviors. For example, the introduction of additional polar groups can favor the formation of more complex structures beyond simple micelles.

Spectroscopic Characterization of Self-Assembled States

To probe the size, shape, and distribution of these self-assembled structures in solution, researchers employ a variety of spectroscopic and scattering techniques.

Dynamic Light Scattering (DLS): This non-invasive technique is widely used to determine the size distribution of particles in a suspension. particlelaboratories.comdrug-dev.com DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the aggregates. particlelaboratories.com Smaller particles move more rapidly, leading to faster fluctuations. By analyzing these fluctuations, the hydrodynamic radius of the micelles or vesicles can be determined. DLS is particularly useful for identifying the presence of different populations of aggregates, such as a mixture of micelles and larger vesicular structures. drug-dev.comresearchgate.net

Parameter Description Typical Application for this compound Aggregates
Hydrodynamic Radius (Rh)The radius of a hypothetical hard sphere that diffuses at the same rate as the particle being measured.Determining the average size of micelles and vesicles.
Polydispersity Index (PDI)A measure of the width of the particle size distribution.Assessing the homogeneity of the aggregate population. A low PDI indicates a monodisperse sample.
Size Distribution by Intensity/Volume/NumberGraphical representation of the relative abundance of different-sized particles.Identifying the presence of multiple aggregate populations (e.g., micelles and vesicles coexisting).
Parameter Description Information Gained for this compound Aggregates
Radius of Gyration (Rg)A measure of the overall size of the aggregate.Provides an estimate of the dimensions of micelles or vesicles.
Scattering Form Factor, P(q)Describes the shape of the individual scattering objects.Can be modeled to determine if the aggregates are spherical, cylindrical, or have a more complex morphology.
Structure Factor, S(q)Describes the spatial arrangement and interactions between the aggregates.Provides information on the ordering and packing of micelles or vesicles in solution.

Organization in Thin Films and Interfaces

The self-assembly of this compound and its derivatives is not limited to bulk solution but also occurs at interfaces, leading to the formation of highly ordered two-dimensional structures.

Langmuir-Blodgett Films and Langmuir Monolayers

At the air-water interface, amphiphilic molecules like this compound can form a monomolecular layer, known as a Langmuir monolayer. nih.govbiolinscientific.com In this film, the hydrophilic headgroups are in contact with the water subphase, while the hydrophobic tails are oriented towards the air. The lateral packing density of the molecules in the monolayer can be controlled by mechanical compression. upc.edu

These Langmuir monolayers can be subsequently transferred onto a solid substrate to create Langmuir-Blodgett (LB) films, which can consist of one or more layers. upc.edunih.govconicet.gov.ar The structure and stability of these films are influenced by factors such as the molecular structure, subphase temperature, and the pressure at which they are transferred. univpm.itwilliamfostermd.ca

Self-Assembled Monolayers (SAMs) on Substrates

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on the surface of a solid substrate. rug.nlnih.gov The formation of SAMs is typically driven by the chemical adsorption of a specific functional group in the molecule to the substrate. rug.nl For derivatives of this compound, a suitable headgroup, such as a thiol or a phosphonic acid, would be required to form a stable SAM on substrates like gold or metal oxides, respectively. rug.nlnih.gov

The long undecyloxy chains would then align due to van der Waals interactions, leading to a densely packed and ordered monolayer. rug.nl The properties of the resulting surface can be tuned by modifying the terminal group of the molecule. rug.nl

Surface Characterization Techniques

The morphology and structure of these thin films and monolayers at the nanoscale are investigated using advanced microscopy techniques.

Measurement Information Obtained Relevance to this compound Films
TopographyProvides a 3D map of the surface height.Visualizes the molecular packing, domain formation, and surface roughness of LB films and SAMs.
Phase ImagingMaps the variation in material properties like adhesion and stiffness.Can distinguish between different phases or domains within the monolayer.
Friction Force Microscopy (FFM)Measures the lateral forces between the tip and the surface.Provides information about the chemical composition and orientation of the molecules at the surface.

Scanning Tunneling Microscopy (STM): STM is another powerful scanning probe technique that can achieve atomic resolution, but it is generally limited to conducting or semiconducting surfaces. It operates by measuring the quantum tunneling current between a sharp metallic tip and the sample surface. For molecules like this compound to be studied by STM, they would typically need to be assembled on a conductive substrate. STM can provide detailed information about the molecular arrangement and orientation within a self-assembled monolayer.

Supramolecular Interactions and Assembly Motifs

The formation of ordered phases in this compound and its derivatives is a direct consequence of the cumulative effect of various non-covalent interactions. These weak forces dictate the spatial arrangement of the molecules, leading to the emergence of mesophases with long-range orientational order and, in some cases, positional order.

The primary forces responsible for the self-assembly of this compound are a combination of anisotropic van der Waals forces and π-π stacking interactions. mdpi.commdpi.combdim.eu The elongated shape of the molecule, with its rigid aromatic core and flexible undecyloxy chain, leads to anisotropic dispersion forces. These forces are maximized when the molecules align parallel to each other, promoting the formation of orientationally ordered phases like the nematic phase. rri.res.in

In derivatives of this compound, other non-covalent interactions can be introduced to further direct the self-assembly. For instance, the incorporation of halogen atoms can lead to halogen bonding , a directional interaction between an electrophilic region on a halogen atom and a Lewis base. iucr.orgnih.govmdpi.com This interaction has been shown to be a powerful tool in crystal engineering and the design of supramolecular architectures. iucr.orgnih.govmdpi.com While not present in the parent this compound, the introduction of a halogen substituent on the benzoate ring could provide an additional level of control over the assembly process.

Hydrogen bonding, another crucial non-covalent interaction, becomes a dominant factor in the self-assembly of derivatives such as 4-(undecyloxy)benzoic acid, where the carboxylic acid moieties can form strong, directional hydrogen bonds, leading to the formation of stable dimers and extended supramolecular chains. scirp.orgsemanticscholar.org

A summary of the key non-covalent interactions and their typical energies is provided in the table below.

Interaction TypeTypical Energy (kcal/mol)Role in Assembly of Alkoxybenzoates
Van der Waals Forces0.5 - 2.0Anisotropic attraction promoting parallel alignment of molecules. mdpi.commdpi.combdim.eu
π-π Stacking1.0 - 10.0Stabilization of stacked aromatic cores. nih.goviucr.org
Halogen Bonding1.0 - 40.0Directional control in halogenated derivatives. iucr.orgnih.govmdpi.com
Hydrogen Bonding2.0 - 50.0Strong, directional interactions in derivatives with H-bond donors/acceptors. scirp.orgsemanticscholar.org

The self-organization of this compound and its derivatives often proceeds in a hierarchical manner. rsc.orgrug.nlnih.gov At the primary level, individual molecules associate through the non-covalent interactions described above to form small aggregates. For instance, in liquid crystalline phases, molecules align to form anisotropic fluid domains. rri.res.in

In many calamitic liquid crystals, including those based on 4-alkoxybenzoates, a common hierarchical motif is the formation of layered structures, known as smectic phases. mdpi.com Within these layers, the molecules exhibit orientational order, and the layers themselves can stack to create a one-dimensionally ordered structure. The undecyloxy chain of this compound plays a crucial role in promoting such layered arrangements through micro-segregation, where the flexible alkyl chains and the rigid aromatic cores occupy distinct sub-layers.

The supramolecular architecture of this compound can be precisely tuned by making systematic modifications to its molecular structure. These modifications can alter the balance of non-covalent interactions and, consequently, the resulting self-assembled structures.

One of the most effective ways to tune the supramolecular architecture is by varying the length of the alkoxy chain . acs.orgtandfonline.com In homologous series of 4-alkoxybenzoates, increasing the chain length generally enhances the tendency to form smectic (layered) phases over nematic phases. acs.org This is attributed to the increased van der Waals interactions between the longer alkyl chains, which favors their parallel packing and segregation into layers. The undecyloxy chain (C11) in this compound is sufficiently long to promote smectic phase behavior.

Introducing lateral substituents on the aromatic ring is another powerful strategy. Even a small substituent, such as a methyl group, can significantly alter the molecular packing and the stability of the mesophase. researchgate.net Bulky lateral groups can disrupt the close packing of the molecules, often leading to a decrease in the clearing temperature (the temperature at which the liquid crystalline phase transitions to an isotropic liquid). mdpi.com

Furthermore, the introduction of specific functional groups can be used to program the self-assembly through directional interactions. As mentioned earlier, incorporating halogen atoms can introduce halogen bonding, while adding hydrogen bond donors and acceptors can lead to the formation of predictable hydrogen-bonded networks. iucr.orgscirp.orgsemanticscholar.org By strategically combining these modifications, a high degree of control over the supramolecular architecture can be achieved, enabling the design of materials with tailored properties.

The table below summarizes the effect of various structural modifications on the supramolecular assembly of calamitic liquid crystals, which is applicable to derivatives of this compound.

Structural ModificationEffect on Supramolecular Architecture
Increasing Alkoxy Chain LengthPromotes smectic phase formation over nematic phases. acs.orgtandfonline.com
Introducing Lateral SubstituentsCan disrupt packing and lower mesophase stability. mdpi.comresearchgate.net
Adding Halogen AtomsIntroduces directional halogen bonding. iucr.orgnih.govmdpi.com
Incorporating H-bond MoietiesLeads to the formation of hydrogen-bonded supramolecular polymers. scirp.orgsemanticscholar.org

Advanced Materials Applications of Methyl 4 Undecyloxy Benzoate

Liquid Crystalline Materials and Mesophase Behavior

Liquid crystals are a state of matter intermediate between the crystalline solid and the isotropic liquid phases, possessing a degree of molecular order while still being able to flow. highland.cc.il.us The specific arrangement of molecules in this state is referred to as a mesophase. The formation of such phases is highly dependent on molecular structure. acs.org

For a molecule like Methyl 4-(undecyloxy)benzoate, one would anticipate the existence of a nematic and/or a smectic phase. The nematic phase is characterized by long-range orientational order of the molecular long axes, but no positional order. nih.gov The smectic phase possesses a higher degree of order, with molecules arranged in layers in addition to being orientationally aligned. nih.gov

The transition from a crystalline solid (Cr) to a liquid crystalline phase, and subsequently to an isotropic liquid (I), can be characterized by differential scanning calorimetry (DSC). nih.gov For analogous compounds, such as other alkyl 4-alkoxybenzoates, these transitions are well-documented. For instance, related benzoate (B1203000) derivatives are known to form smectic mesophases. academie-sciences.fr The long undecyloxy chain (C11) in this compound would strongly favor the formation of a smectic phase, as longer alkyl chains enhance intermolecular attractions and promote the layered structures characteristic of smectic mesophases. nih.gov

Table 1: Predicted Thermotropic Phase Transitions for this compound (Note: This data is illustrative and based on trends observed in homologous series of 4-alkoxybenzoates. Actual values require experimental verification.)

TransitionPredicted Temperature Range (°C)
Crystal (Cr) to Smectic (Sm)60 - 80
Smectic (Sm) to Nematic (N)80 - 90 (may not be present)
Nematic (N) or Smectic (Sm) to Isotropic (I)85 - 100

Lyotropic liquid crystals are formed when a compound is dissolved in a suitable solvent, with the phase behavior being dependent on both concentration and temperature. globalresearchonline.net The molecules that form lyotropic phases are typically amphiphilic, possessing both polar (hydrophilic) and non-polar (hydrophobic) parts. mdpi.com

This compound has an amphiphilic character, with the ester group providing some polarity and the long undecyl chain being distinctly non-polar. This structure suggests that it could exhibit lyotropic behavior in certain organic solvents. In such a system, the molecules might self-assemble into ordered aggregates like micelles or lamellar structures when the concentration exceeds a critical value, leading to the formation of lyotropic mesophases. globalresearchonline.net This behavior is crucial for applications where processing in solution is required. However, specific studies on the lyotropic behavior of this compound were not found in the provided search results.

The stability and temperature range of a liquid crystal mesophase are intrinsically linked to the molecule's architecture. nih.gov For calamitic liquid crystals like this compound, several structural features are key determinants of their mesogenic properties.

Rigid Core: The benzoate ring provides the necessary rigidity and anisotropy for the formation of an ordered phase.

Flexible Terminal Chain: The long undecyloxy (C11H23O-) chain is a critical feature. Generally, as the length of the alkyl chain increases in a homologous series of alkoxybenzoates, the stability of smectic phases is enhanced. nih.gov The van der Waals interactions between the long chains of adjacent molecules increase, favoring the formation of more ordered, layered smectic structures over the less ordered nematic phase. This often leads to an increase in the smectic-to-isotropic or smectic-to-nematic transition temperature.

Terminal Group: The methyl ester group (-COOCH3) at the other end of the rigid core also influences the mesophase behavior. Its size, polarity, and ability to participate in dipole-dipole interactions affect the packing of the molecules and, consequently, the transition temperatures and the type of mesophase formed.

The properties of liquid crystalline materials are central to their use in electro-optic devices, such as liquid crystal displays (LCDs). highland.cc.il.us The utility of a liquid crystal in these applications stems from its birefringence (having different refractive indices for light polarized in different directions) and its ability to have its molecular orientation altered by an external electric field. berkeley.edu

For a material like this compound, its potential suitability would depend on several key properties:

Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity parallel and perpendicular to the molecular long axis. The polar ester group in this compound would contribute to a permanent dipole moment. The magnitude and direction of this dipole relative to the long axis determine the sign and magnitude of the dielectric anisotropy, which dictates how the molecules will align in an electric field.

Birefringence (Δn): The difference between the refractive indices for light polarized parallel and perpendicular to the director. The aromatic core is the primary contributor to birefringence.

Mesophase Range: For practical applications, a wide and stable liquid crystal phase at or around ambient temperatures is desirable.

While specific data for this compound is unavailable, its molecular structure suggests it would possess the fundamental anisotropic properties required for electro-optic switching.

Polymeric Materials and Block Copolymers

The incorporation of mesogenic (liquid crystal-forming) units into polymer structures can lead to materials that combine the properties of polymers (e.g., mechanical strength, film-forming ability) with the unique optical and ordering characteristics of liquid crystals.

The this compound structure represents a potential mesogenic side group for the synthesis of side-chain liquid crystal polymers (SCLCPs). In this architecture, the mesogenic units are attached as pendants to a flexible polymer backbone, often via a flexible spacer group.

The synthesis could involve modifying the this compound molecule to introduce a polymerizable group (like a methacrylate (B99206) or acrylate) at the end of the undecyloxy chain or on the aromatic ring. This functionalized monomer could then be polymerized to form the SCLCP. The presence of the undecyloxy chain can act as a flexible spacer, which helps to decouple the motion of the mesogenic side groups from the polymer backbone. This decoupling allows the mesogenic units to self-organize and form liquid crystalline phases, similar to their low-molar-mass counterparts. The resulting polymer would be expected to exhibit thermotropic liquid crystalline behavior, with phase transitions that could be tailored by controlling the polymer's molecular weight and the length of the spacer.

Side-Chain Liquid Crystalline Polymers (SCLCPs)

This compound serves as a fundamental building block, a mesogenic unit, for the construction of side-chain liquid crystalline polymers (SCLCPs). In these materials, the rigid, rod-like structure of the benzoate core, combined with the flexible undecyloxy tail, is responsible for inducing liquid crystalline phases. The general architecture of an SCLCP involves a flexible polymer backbone, such as polyacrylate, polymethacrylate, or polysiloxane, to which the mesogenic units are attached via a flexible spacer. This "decoupling" of the mesogen from the main chain allows the side chains to self-organize and form anisotropic liquid crystalline phases (e.g., nematic, smectic) while the material retains the mechanical properties of a polymer.

The undecyloxy chain (-(CH₂)₁₀CH₃) plays a crucial role. The length of this alkyl chain significantly influences the type and stability of the mesophase. Longer alkyl chains, like the undecyloxy group, tend to promote more ordered smectic phases due to increased van der Waals interactions and a tendency for micro-segregation between the aliphatic chains and the aromatic cores. This leads to the formation of layered structures characteristic of smectic phases. In polymers incorporating this compound as the side group, a smectic A (SmA) phase is commonly anticipated, where the mesogens are aligned parallel to each other in layers, without long-range positional order within the layers.

The incorporation of such mesogens into a polymer matrix broadens the temperature range over which the liquid crystalline phase is stable compared to small-molecule liquid crystals. Below the polymer's glass transition temperature (Tg), the liquid crystalline order can be frozen in place, creating a solid material with fixed anisotropic properties.

Synthesis and Characterization of Polymer Architectures

The synthesis of SCLCPs featuring this compound side chains typically begins with the functionalization of the mesogen to introduce a polymerizable group. A common strategy involves first synthesizing a derivative of this compound that has a reactive group, such as a vinyl or allyl group, attached to the benzoate core, often via a spacer. This monomer is then polymerized.

Common polymerization techniques include:

Free Radical Polymerization: A widely used method for polymerizing acrylic and methacrylic monomers due to its simplicity. An initiator like azobisisobutyronitrile (AIBN) is often used. This method, however, typically results in polymers with high polydispersity, meaning a wide distribution of chain lengths.

Atom Transfer Radical Polymerization (ATRP): A controlled or "living" polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers.

Hydrosilylation: This method is specific to the synthesis of polysiloxane-based SCLCPs. It involves the addition of a Si-H bond from a poly(methylhydrosiloxane) (B7799882) backbone to an alkene-functionalized mesogen.

Characterization of these polymer architectures is crucial to confirm their structure and properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Used to confirm the chemical structure of the monomer and the final polymer, verifying the successful incorporation of the mesogenic side chain.

Fourier Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the polymer, confirming the structure.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Determines the molecular weight and polydispersity index (PDI) of the polymer.

Differential Scanning Calorimetry (DSC): A key technique for identifying thermal transitions, including the glass transition temperature (Tg) and the temperatures of liquid crystal phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic).

Polarized Optical Microscopy (POM): Used to visually identify and characterize the type of liquid crystalline phase by observing the characteristic textures that form as the material is heated and cooled.

Technique Information Obtained
¹H NMR, ¹³C NMRVerification of chemical structure
FT-IR SpectroscopyIdentification of functional groups
SEC / GPCMolecular weight and polydispersity
DSCGlass transition and liquid crystal phase transition temperatures
POMIdentification and characterization of liquid crystal phase textures

Role in Stimuli-Responsive Polymers

Polymers incorporating mesogenic units like this compound can be designed to be stimuli-responsive. These "smart" materials can undergo significant, often reversible, changes in their properties in response to external triggers such as temperature, light, or electric fields.

The primary stimulus for SCLCPs is temperature , as the liquid crystalline phases are inherently temperature-dependent. However, responsiveness can be engineered for other stimuli. For instance, by incorporating a photosensitive group, such as an azobenzene (B91143) moiety, into the polymer structure alongside the this compound mesogen, a light-responsive material can be created. The photoisomerization of the azobenzene unit (from trans to cis) upon UV irradiation can disrupt the liquid crystalline ordering, leading to a phase transition. This change can be reversed with visible light or heat.

Similarly, an electric field can influence the orientation of the polar mesogenic side chains. The ester group in this compound provides a dipole moment that can interact with an applied field, causing the mesogens to align. This reorientation alters the macroscopic optical properties of the material, a principle exploited in liquid crystal displays (LCDs) and optical switches. While the undecyloxybenzoate group itself is not typically the primary stimuli-responsive unit (other than its inherent temperature dependence), it provides the liquid crystalline matrix whose properties are modulated by other functional groups integrated into the polymer architecture.

Organic Optoelectronic Materials

Application as Electron or Hole Transport Materials (Focus on chemical design)

The suitability of an organic molecule as a hole transport material (HTM) or an electron transport material (ETM) is determined by its electronic structure, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Hole Transport Materials (HTMs): Require a relatively high HOMO level to facilitate the injection of holes from the anode and their transport through the material. They are typically electron-rich compounds.

Electron Transport Materials (ETMs): Require a low-lying LUMO level to accept electrons from the cathode. They are generally electron-deficient molecules.

The chemical design of this compound, with its benzoate core, is not inherently optimized for high-performance charge transport. The benzene (B151609) ring is a basic π-conjugated system, but it lacks the extended conjugation or the strongly electron-donating or electron-withdrawing groups found in state-of-the-art HTMs and ETMs. The ester group (-COOCH₃) is moderately electron-withdrawing, which would lower both the HOMO and LUMO levels compared to an unsubstituted benzene ring. The undecyloxy group (-O(CH₂)₁₀CH₃) is a weak electron-donating group.

While the core structure itself is not ideal for efficient charge transport, its chemical design allows for modification. For instance, the benzoate ring could be functionalized with strong electron-donating groups like triphenylamine (B166846) to create a potential HTM, or with strong electron-withdrawing groups like cyano or fluorine to create an ETM. The long, insulating undecyloxy chain is generally detrimental to intermolecular charge hopping, which is the primary mechanism of charge transport in these materials. However, in certain device architectures, such long chains are used to induce self-assembly and ordering, which could potentially create favorable pathways for charge transport along the stacked aromatic cores if a suitable liquid crystalline phase is formed.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) (Focus on chemical structure's contribution to charge transport)

In OLEDs and OPVs, efficient charge transport to the emissive or active layer is critical for device performance. The chemical structure of this compound presents both potential advantages and significant disadvantages for this role.

The primary contribution of its structure to charge transport would be through the π-π stacking of the aromatic benzoate cores. In a well-ordered liquid crystalline phase (e.g., a columnar or highly ordered smectic phase), these stacked cores could form pathways for charge to hop from one molecule to the next. However, the long, flexible undecyloxy chain acts as an insulating spacer. This aliphatic chain would likely hinder efficient intermolecular charge transport by increasing the distance between the π-conjugated cores of adjacent molecules, thereby reducing the electronic coupling necessary for efficient hopping.

Fluorescent and Phosphorescent Properties in Solid State and Solution

The photoluminescent properties of this compound are primarily determined by the electronic structure of the benzoate chromophore. Simple benzoic acid esters typically exhibit fluorescence in the ultraviolet region, arising from π-π* transitions within the benzene ring.

Fluorescence: In dilute solutions, compounds with a similar benzoate core are known to be fluorescent, with emission typically located in the violet to blue region. The exact emission wavelength can be influenced by the polarity of the solvent. The undecyloxy group, being a weak electron-donating group, may cause a slight red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to an unsubstituted methyl benzoate. In the solid state, the fluorescence properties are highly dependent on the molecular packing. Aggregation-caused quenching (ACQ) is a common phenomenon where fluorescence intensity decreases in the solid state due to intermolecular interactions. However, if the molecules arrange in a favorable way, such as in a liquid crystalline phase, enhanced emission or excimer formation (emission from an excited-state dimer) could be observed.

Phosphorescence: Phosphorescence, which involves a transition from an excited triplet state to the ground singlet state, is generally very weak or non-existent for simple organic molecules like this compound at room temperature in solution. Efficient phosphorescence typically requires the presence of a heavy atom (like a transition metal) to enhance spin-orbit coupling, which facilitates the intersystem crossing from the singlet to the triplet state. Therefore, this compound itself is not expected to be a phosphorescent material. To induce phosphorescence, it would need to be incorporated into a polymer or complex containing a phosphorescent center, such as an iridium or platinum complex, where it might act as part of a ligand or a host matrix.

Property Expected Behavior for this compound
Fluorescence (Solution) Emission in the UV-blue region, influenced by solvent polarity.
Fluorescence (Solid State) Highly dependent on molecular packing; potential for aggregation-caused quenching or excimer emission.
Phosphorescence Not expected to be significant unless complexed with a heavy atom.

Colloidal and Nanomaterials Applications of this compound

This compound, a molecule characterized by a rigid benzoate core and a flexible undecyloxy alkyl chain, possesses properties that make it a compound of interest in the realm of colloidal and nanomaterials science. Its amphipathic nature, arising from the combination of a polar aromatic head and a nonpolar aliphatic tail, suggests its potential utility in stabilizing colloidal systems and influencing the formation of nanomaterials. While direct research on this compound in these specific applications is not extensively documented, its structural characteristics allow for scientifically grounded inferences about its potential roles based on the behavior of analogous long-chain alkyl benzoate compounds and molecules that exhibit liquid crystalline properties.

The primary functions of such molecules in colloidal and nanomaterials science often revolve around their ability to self-assemble and adsorb at interfaces. This behavior is crucial for controlling the synthesis, stability, and functional properties of nanoparticles and emulsion systems. The undecyloxy chain provides steric hindrance, which is a key mechanism for preventing the aggregation of particles in a dispersion, while the benzoate group can interact with the surface of nanoparticles or orient itself at the oil-water interface in emulsions.

Stabilizing Agent in Nanoparticle Synthesis

The synthesis of nanoparticles with controlled size, shape, and stability is a significant challenge in nanotechnology. The use of stabilizing agents is critical to prevent agglomeration during and after the synthesis process. Molecules with structures similar to this compound, which can form liquid crystalline phases, are particularly interesting in this context. Liquid crystals can act as templates or "nanoreactors" to direct the formation of nanoparticles. frontiersin.orgtandfonline.com

The amphipathic structure of this compound would allow it to adsorb onto the surface of nascent nanoparticles. The undecyloxy chains would then extend into the surrounding solvent, creating a protective layer that sterically hinders close contact between particles, thus preventing aggregation. This steric stabilization is a well-established mechanism for maintaining the colloidal stability of nanoparticles. thermofisher.com

Furthermore, the potential for this compound to participate in the formation of lyotropic or thermotropic liquid crystal phases could offer a sophisticated level of control over nanoparticle synthesis. beilstein-journals.orgnih.gov In a liquid crystalline medium, the ordered molecular arrangement can template the growth of nanoparticles, leading to anisotropic (non-spherical) shapes and ordered assemblies of nanoparticles. frontiersin.org The specific phase of the liquid crystal (e.g., nematic, smectic) could be used to dictate the final morphology and arrangement of the synthesized nanomaterials. frontiersin.orgbeilstein-journals.org

Table 1: Potential Influence of this compound Analogs in Nanoparticle Synthesis

Property InfluencedPostulated MechanismExpected Outcome
Particle Size Adsorption on nanoparticle surface, limiting further growth.Smaller, more uniform nanoparticles.
Stability Steric hindrance from the undecyloxy chains preventing aggregation.Long-term stability of the colloidal dispersion.
Particle Shape Templating effect within a liquid crystalline phase.Anisotropic nanoparticles (e.g., rods, discs).
Assembly Organization of nanoparticles within the liquid crystal lattice.Ordered arrays of nanoparticles.

Role in Emulsion and Dispersion Stabilization

Emulsions and dispersions are ubiquitous in materials science, finding applications in coatings, composites, and various formulations. The stability of these systems is paramount and is often achieved through the use of surfactants or stabilizing agents that reduce the interfacial tension between the dispersed and continuous phases. The amphiphilic character of this compound makes it a candidate for such a role.

In an oil-in-water emulsion, for instance, the polar benzoate head of the molecule would preferentially orient towards the water phase, while the nonpolar undecyloxy tail would extend into the oil droplet. This arrangement at the oil-water interface would lower the interfacial tension, facilitating the formation of smaller droplets and preventing their coalescence. Similarly, in a non-aqueous dispersion, it could adsorb to the surface of dispersed particles, with the alkyl chains providing steric stabilization in the organic solvent.

The effectiveness of long-chain alkyl benzoates as stabilizers in cosmetic and pharmaceutical formulations has been recognized, where they contribute to the texture and stability of creams and lotions. cir-safety.orgcosmeticsinfo.org This established use supports the hypothesis that this compound could perform a similar function in advanced materials formulations. The length of the alkyl chain is a critical parameter, with the undecyloxy group providing a substantial nonpolar segment to anchor within the nonpolar phase and a sufficient steric barrier.

Table 2: Predicted Emulsion Stabilization Properties of Amphiphilic Benzoate Derivatives

Emulsion PropertyRole of Amphiphilic Benzoate DerivativeConsequence for the Emulsion
Interfacial Tension Adsorption at the oil-water interface.Reduction in energy required for emulsification.
Droplet Size Facilitation of droplet breakup during homogenization.Formation of smaller, more stable droplets.
Coalescence Formation of a protective film around droplets.Prevention of droplet merging and phase separation.
Rheology Intermolecular interactions in the continuous phase.Modification of the flow properties of the emulsion.

Formulation of Advanced Delivery Systems (focus on material science aspect, not drug delivery)

From a material science perspective, advanced delivery systems are designed to encapsulate and release active substances in a controlled manner. These systems can be used for the delivery of catalysts, corrosion inhibitors, or self-healing agents in various materials. The design of the carrier material is crucial for its performance.

The properties of this compound suggest its potential use as a structural component in such delivery systems. For example, its ability to participate in the formation of liquid crystalline phases could be exploited to create nanostructured carriers with well-defined pore sizes and release characteristics. These liquid crystalline phases can be polymerized to form robust, porous materials that can encapsulate active agents.

Moreover, as a component in a polymer matrix, this compound could act as a plasticizer or a compatibilizer. cir-safety.org Its long alkyl chain can increase the free volume within a polymer, making it more flexible. As a compatibilizer, its amphiphilic nature could improve the miscibility between different components of a composite material, leading to improved mechanical properties and stability.

The self-assembly properties of molecules like this compound can also be harnessed to create responsive materials. For instance, changes in temperature or the presence of a specific chemical stimulus could trigger a phase transition in a liquid crystalline system containing this molecule, leading to the release of an encapsulated agent. This responsiveness is a key feature in the development of "smart" materials.

Mechanistic Studies and Reaction Kinetics Involving Methyl 4 Undecyloxy Benzoate

Hydrolysis and Transesterification Reactions

Hydrolysis and transesterification are fundamental reactions of esters, leading to the cleavage of the ester bond. These reactions are of significant interest in both biological and industrial contexts.

The cleavage of the ester bond in Methyl 4-(undecyloxy)benzoate can occur via hydrolysis, yielding 4-(undecyloxy)benzoic acid and methanol (B129727), or through transesterification, where the methyl group is exchanged with another alkyl group from an alcohol.

The hydrolysis of benzoate (B1203000) esters, including those with alkoxy substituents, is a well-studied process. The reaction is typically catalyzed by acids or bases. Under basic conditions, the hydrolysis of methyl benzoate and its derivatives follows a second-order kinetic model, being first order with respect to both the ester and the hydroxide (B78521) ion. The generally accepted mechanism for the base-catalyzed hydrolysis of esters like methyl benzoate is the bimolecular acyl-oxygen cleavage (BAc2) mechanism. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, leading to the departure of the methoxide (B1231860) ion and the formation of the carboxylate salt.

Transesterification reactions of p-hydroxybenzoate esters (parabens) have been investigated, particularly in biological systems. These studies reveal that in the presence of alcohols, transesterification can compete with hydrolysis nih.govtandfonline.com. For example, in the presence of ethanol (B145695), methylparaben can be converted to ethylparaben (B1671687) nih.govtandfonline.com. The kinetics of such reactions are influenced by the nature of the alcohol and the ester. Generally, the reaction rate is favored with shorter-chain alcohols.

The rates of hydrolysis and transesterification of this compound are significantly influenced by several factors:

pH: The hydrolysis of esters is catalyzed by both acid and base. The rate is slowest in the neutral pH range and increases at both low and high pH. The base-catalyzed reaction is generally faster than the acid-catalyzed one nih.gov.

Temperature: As with most chemical reactions, an increase in temperature leads to an increase in the rate of both hydrolysis and transesterification. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation.

Catalyst: The presence of a catalyst can dramatically accelerate the rate of ester cleavage. For hydrolysis, hydroxide and hydronium ions are effective catalysts. In transesterification, both acids and bases can be used as catalysts researchgate.net. Enzymes, such as lipases and esterases, are also highly efficient catalysts for both hydrolysis and transesterification of esters, often exhibiting high specificity nih.govnih.gov.

The following table summarizes the expected influence of these factors on the reaction rates of this compound, based on general principles of ester reactivity.

FactorEffect on Hydrolysis RateEffect on Transesterification Rate
Increasing pH (alkaline) Significant increaseSignificant increase
Decreasing pH (acidic) IncreaseIncrease
Increasing Temperature IncreaseIncrease
Presence of Catalyst Significant increaseSignificant increase

Oxidative and Reductive Transformations

The aromatic ring and the ester functional group of this compound can potentially undergo oxidative and reductive transformations under specific conditions.

Information on the specific oxidative and reductive transformations of this compound is scarce. However, by considering the reactivity of substituted benzenes and benzoic acid derivatives, potential reaction products can be postulated.

Vigorous oxidation of alkyl-substituted benzene (B151609) rings can lead to the formation of benzoic acid derivatives. However, the undecyloxy group is an ether linkage, which is generally stable to oxidation. The aromatic ring itself could be oxidized under harsh conditions, leading to ring-opening products.

Reduction of the aromatic ring of benzoates can be achieved through catalytic hydrogenation, although this typically requires high pressures and temperatures. More commonly, the ester group can be reduced. For example, reduction of methyl benzoate with strong reducing agents like lithium aluminum hydride yields benzyl (B1604629) alcohol.

The mechanistic pathways for the redox reactions of this compound would be analogous to those of other substituted aromatic esters.

The oxidation of the alkyl chain of the undecyloxy group, if it were to occur, would likely proceed via a free-radical mechanism, initiated at a benzylic-like position if one were present. However, the undecyloxy group lacks such a position.

The reduction of the ester group by a hydride reagent like LiAlH4 involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the methoxide ion to form an aldehyde intermediate. This aldehyde is then rapidly reduced to the corresponding primary alcohol.

Photochemical Reactivity

The photochemical reactivity of benzoate esters has been a subject of interest, particularly in the context of photo-Fries rearrangements and other light-induced transformations . Upon absorption of UV light, this compound can be excited to a higher electronic state.

Studies on methyl benzoate and methyl p-methoxybenzoate have shown that they can undergo hydrogen abstraction and [2+2] cycloaddition reactions with olefins in their excited singlet states rsc.org. The presence of the electron-donating undecyloxy group may influence the energy levels of the excited states and the efficiency of these photochemical processes.

The photo-Fries rearrangement is a characteristic reaction of aryl esters, leading to the formation of ortho- and para-hydroxyacylphenones. For this compound, this would involve cleavage of the ester bond to form a radical pair, followed by recombination of the acyl radical at the ortho position to the undecyloxy group. The para position is already substituted. The efficiency and regioselectivity of such a reaction would be influenced by the solvent and the nature of the excited state involved .

Photolysis Pathways and Products

No specific studies detailing the photolysis pathways or the resulting degradation products of this compound were identified in the available scientific literature.

Fluorescence and Phosphorescence Quenching Studies

There are no available research findings that specifically investigate the role of this compound as a quencher or its own fluorescence and phosphorescence quenching behavior.

Computational Mechanistic Elucidation

Specific computational studies, such as Density Functional Theory (DFT) analyses, aimed at elucidating the reaction mechanisms involving this compound have not been published in the reviewed scientific literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(undecyloxy)benzoate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves refluxing 4-hydroxybenzoic acid derivatives with alkyl halides (e.g., 1-bromoundecane) in ethanol under basic conditions (e.g., K₂CO₃). Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .
  • Optimization : Monitor reaction progress using TLC. Adjust stoichiometry (1.2:1 alkyl halide to benzoate ratio) and reaction time (12–24 hours) to minimize unreacted starting materials.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm alkyl chain integration (δ ~0.8–1.6 ppm for undecyl protons) and ester carbonyl (δ ~167 ppm) .
  • FT-IR : Ester C=O stretch (~1720 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]⁺ at m/z 336.2) .
    • Advanced : Single-crystal X-ray diffraction (SHELX refinement) for absolute configuration determination .

Q. What are the primary research applications of this compound in materials science?

  • Applications :

  • Liquid Crystals : Acts as a mesogen in side-chain liquid crystal polymers (SCLCPs), enabling low glass transition temperatures (Tg) and nematic phase stabilization .
  • Polymer Chemistry : Methacrylate-functionalized derivatives serve as monomers for stimuli-responsive materials .

Advanced Research Questions

Q. How does alkyl chain length impact the phase behavior of this compound derivatives?

  • Analysis : Increasing chain length reduces melting points (Tm) and alters nematic-to-isotropic transition temperatures (Tni). For example:

CompoundTm (°C)Tni (°C)Nematic Range (°C)
Mesogen (Me)71.790.118.4
M1 (disiloxane)53.380.026.7
M2 (ester)-8.168.881.3
  • Conclusion : Longer chains enhance nematic stability but lower Tm due to increased molecular flexibility .

Q. How can computational modeling predict the liquid crystalline properties of this compound?

  • Methodology :

  • DFT Calculations : Optimize molecular geometry (e.g., Gaussian 09) to assess dipole moments and polarizability.
  • Molecular Dynamics (MD) : Simulate packing behavior in nematic phases using software like GROMACS. Correlate simulated tilt angles with experimental POM textures .
    • Validation : Compare computed lattice energies with experimental DSC data to refine force fields .

Q. What strategies resolve contradictions in synthetic yields reported for this compound?

  • Troubleshooting :

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted 4-hydroxybenzoic acid or dialkylated species) .
  • Reaction Medium : Switch from ethanol to DMF for higher solubility of intermediates, reducing side reactions .
    • Case Study : A 2023 study achieved 85% yield using microwave-assisted synthesis (100°C, 30 min) versus 65% via conventional reflux .

Q. How can this compound be functionalized for bioconjugation or click chemistry?

  • Functionalization :

  • Alkyne Introduction : Replace the methyl ester with propargyl bromide to generate terminal alkynes for CuAAC reactions .
  • Photoreactive Groups : Attach diazirine moieties via esterification for photoaffinity labeling .
    • Validation : Confirm functionalization via ¹H NMR (alkyne proton at δ ~2.5 ppm) and MALDI-TOF .

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